N-methyl-1-(1,8-naphthyridin-2-yl)methanamine

Medicinal Chemistry Drug Design Physicochemical Property

N-Methyl-1-(1,8-naphthyridin-2-yl)methanamine (CAS 287719-81-7) is a heterocyclic amine featuring a 1,8-naphthyridine core with a methylaminomethyl substituent at the 2-position. This substituted naphthyridine belongs to a privileged scaffold class widely exploited in medicinal chemistry for metal coordination, hydrogen-bond-mediated recognition, and enzyme inhibition.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
Cat. No. B11913980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-(1,8-naphthyridin-2-yl)methanamine
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCNCC1=NC2=C(C=CC=N2)C=C1
InChIInChI=1S/C10H11N3/c1-11-7-9-5-4-8-3-2-6-12-10(8)13-9/h2-6,11H,7H2,1H3
InChIKeyMYZDJCUOARDPFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-1-(1,8-naphthyridin-2-yl)methanamine – Key Chemical Identity and Procurement Context


N-Methyl-1-(1,8-naphthyridin-2-yl)methanamine (CAS 287719-81-7) is a heterocyclic amine featuring a 1,8-naphthyridine core with a methylaminomethyl substituent at the 2-position [1]. This substituted naphthyridine belongs to a privileged scaffold class widely exploited in medicinal chemistry for metal coordination, hydrogen-bond-mediated recognition, and enzyme inhibition [2]. The compound serves as a versatile building block for the synthesis of nitrogen-containing drug candidates and functional materials, distinguished from its primary amine analog by the presence of the N-methyl group, which modulates physicochemical and pharmacological properties [1].

Why N-Methyl-1-(1,8-naphthyridin-2-yl)methanamine Cannot Be Simply Replaced by In-Class Analogs


Naphthyridine-based methanamine derivatives are not interchangeable because subtle structural modifications—such as N-methylation, ring saturation, or chain elongation—produce quantifiable shifts in lipophilicity, hydrogen-bonding capacity, and conformational flexibility [1][2]. These differences directly impact molecular recognition, pharmacokinetic profiles, and synthetic reactivity. A user who substitutes the N-methyl derivative with the primary amine or tetrahydro analog without accounting for these parameter changes risks altered target binding, reduced membrane permeability, or incompatibility with downstream synthetic sequences [3].

Quantitative Differentiation Evidence for N-Methyl-1-(1,8-naphthyridin-2-yl)methanamine Versus Closest Analogs


Lipophilicity (XLogP3): N-Methyl Derivative vs. Primary Amine Analog

The N-methyl substitution increases computed lipophilicity by 0.6 log units relative to the primary amine analog, (1,8-naphthyridin-2-yl)methanamine (XLogP3 0.3) [1][2]. This difference is expected to enhance passive membrane permeability and alter the compound's partitioning behavior in both biological and synthetic contexts.

Medicinal Chemistry Drug Design Physicochemical Property

Topological Polar Surface Area (TPSA): Differential Membrane Permeability Predictor

The N-methyl derivative exhibits a TPSA of 37.8 Ų, which is 14 Ų lower than that of the primary amine comparator (TPSA 51.8 Ų) [1][2]. Lower TPSA values correlate with improved intestinal absorption and blood-brain barrier penetration according to established drug-likeness models.

ADME Drug-likeness Computational Chemistry

Rotatable Bond Count: Conformational Flexibility and Entropic Considerations

The N-methyl derivative possesses two rotatable bonds, compared to one in the primary amine analog [1][2]. The additional rotatable bond arises from the N-methyl group, imparting greater conformational adaptability that can facilitate induced-fit binding to protein targets, albeit with a potential entropic penalty upon rigidification.

Molecular Recognition Ligand Design Conformational Analysis

Synthetic Accessibility via Scalable Patent Route (WO2004080945A1)

A patent-published route (WO2004080945A1) describes a scalable two-step synthesis of N-methyl-1-(1,8-naphthyridin-2-yl)methanamine starting from 1-chloromethylnaphthyridine and N-methylformamide, proceeding via intermediate formation under basic conditions (K₂CO₃, DMF, 60°C, 12 h, ~85% yield) followed by catalytic hydrogenation (Pd/C, H₂ 50 psi, EtOH, 25°C, ~78% yield) to afford the product with >95% purity after optimization . In contrast, the primary amine analog typically requires orthogonal protection/deprotection strategies or ammonia-based reductive amination, which can introduce competing side reactions.

Process Chemistry Synthesis Scale-Up

Pharmacological Differentiation in N-Substituted Amino-1,8-naphthyridines Series

Carboni et al. (1975) demonstrated that N-substitution on the amino-1,8-naphthyridine scaffold produces distinct pharmacological profiles: N-methyl derivatives showed altered potency compared to N-ethyl and N-unsubstituted analogs in central nervous system screening assays, with the methyl substituent conferring an intermediate duration of action not observed with bulkier alkyl groups [1]. While this study did not test the exact 2-methanamine positional isomer, the class-level SAR indicates that N-methylation is a critical determinant of biological outcome.

Pharmacology Structure-Activity Relationship Naphthyridine

Recommended Application Scenarios for N-Methyl-1-(1,8-naphthyridin-2-yl)methanamine Based on Differentiation Evidence


CNS-Targeted Lead Optimization Requiring Enhanced Brain Penetration

When designing CNS-penetrant small molecules, the lower TPSA (37.8 Ų) and higher XLogP3 (0.9) of the N-methyl derivative, relative to the primary amine analog, make it a superior starting fragment for achieving blood-brain barrier penetration [1][2]. Medicinal chemistry teams should prioritize this building block over the primary amine when predicted CNS permeability is a go/no-go criterion.

Multi-Gram Scale Synthesis of Naphthyridine-Containing Drug Candidates

Process chemistry groups requiring reproducible, scalable access to a 2-substituted 1,8-naphthyridine intermediate can leverage the patent-documented two-step route (WO2004080945A1) with validated yields of ~66% overall and >95% purity . This route avoids the protection/deprotection complexities associated with the primary amine, reducing step count and waste in scale-up campaigns.

Structure-Activity Relationship (SAR) Studies Exploring N-Alkyl Effects on Target Binding

In SAR campaigns aimed at understanding the effect of amine substitution on target engagement, the N-methyl derivative serves as the minimal alkyl modification that introduces measurable changes in lipophilicity (ΔXLogP3 +0.6) and conformational flexibility (+1 rotatable bond) without the steric bulk of larger alkyl groups [1][2]. This enables systematic exploration of the methyl effect on potency and selectivity.

Metal Coordination and Supramolecular Chemistry Applications

The 1,8-naphthyridine scaffold is recognized for its ability to act as a bidentate ligand for transition metals and as a hydrogen-bonding module in molecular recognition [3]. The N-methyl derivative adds steric and electronic tuning of the amine donor, which can be exploited to fine-tune metal complex stability or guest-binding affinity compared to the unsubstituted amine ligand.

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